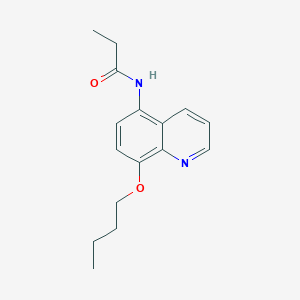

N-(8-butoxyquinolin-5-yl)propanamide

説明

N-(8-butoxyquinolin-5-yl)propanamide is a quinoline derivative characterized by a butoxy substituent at the 8-position of the quinoline ring and a propanamide group at the 5-position. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The butoxy group in this compound enhances lipophilicity, facilitating improved cellular membrane penetration and intracellular target engagement . This structural feature, combined with the propanamide moiety, positions the compound as a promising candidate for therapeutic and research applications.

特性

分子式 |

C16H20N2O2 |

|---|---|

分子量 |

272.34 g/mol |

IUPAC名 |

N-(8-butoxyquinolin-5-yl)propanamide |

InChI |

InChI=1S/C16H20N2O2/c1-3-5-11-20-14-9-8-13(18-15(19)4-2)12-7-6-10-17-16(12)14/h6-10H,3-5,11H2,1-2H3,(H,18,19) |

InChIキー |

QNEQLHUSUDSFEY-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=C2C(=C(C=C1)NC(=O)CC)C=CC=N2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)propanamide typically involves the reaction of 8-butoxyquinoline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

[ \text{8-butoxyquinoline} + \text{propanoyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{N-(8-butoxyquinolin-5-yl)propanamide} ]

Industrial Production Methods

Industrial production of N-(8-butoxyquinolin-5-yl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

N-(8-butoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: N-(8-butoxyquinolin-5-yl)propylamine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential as a fluorescent probe for bioimaging due to its quinoline core.

Industry: It can be used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).

作用機序

The mechanism of action of N-(8-butoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA or proteins, leading to the disruption of cellular processes. The quinoline core allows for intercalation into DNA, which can inhibit DNA replication and transcription. Additionally, the compound may interact with enzymes involved in cellular metabolism, leading to cytotoxic effects.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues in the Quinoline Family

N-(8-butoxyquinolin-5-yl)-2-methylpropanamide

- Key Differences : Replaces the propanamide group with a branched 2-methylpropanamide.

N-(8-butoxyquinolin-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide

- Key Differences: Substitutes the propanamide with a chlorinated phenoxy-acetamide group.

- Impact: The chloro and methyl groups on the phenoxy ring enhance electron-withdrawing effects, which could alter reactivity and selectivity in biological systems .

N-(8-ethoxyquinolin-5-yl)-2-methoxybenzamide

- Key Differences : Ethoxy group (C₂H₅O) at the 8-position and a methoxybenzamide substituent.

- However, the methoxybenzamide moiety improves solubility and stability .

Non-Quinoline Structural Analogues

Isoniazid Derivatives

- Key Features : Contain a hydrazide group instead of a propanamide.

- Comparison: Isoniazid derivatives are well-known for antimicrobial activity, particularly against Mycobacterium tuberculosis. The propanamide group in N-(8-butoxyquinolin-5-yl)propanamide may offer broader target versatility due to its flexibility and hydrogen-bonding capacity .

3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide

- Key Features : Incorporates a morpholinylmethyl-benzoxazole scaffold.

- Impact: The morpholine ring enhances solubility in aqueous environments, a feature lacking in the butoxyquinoline derivative. However, the quinoline core in N-(8-butoxyquinolin-5-yl)propanamide provides π-π stacking interactions advantageous for binding aromatic protein pockets .

Unique Advantages of N-(8-butoxyquinolin-5-yl)propanamide

- Lipophilicity : The butoxy group confers superior lipid solubility compared to ethoxy or methoxy substituents, enabling efficient intracellular delivery .

- Structural Flexibility : The propanamide chain allows conformational adaptability for binding diverse biological targets, unlike rigid scaffolds like benzoxazole or thiazolidin .

- Synergistic Effects: The combination of quinoline’s aromatic system and the propanamide’s hydrogen-bonding capacity may enhance interactions with enzymes or receptors involved in inflammation or cancer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。